Lauryl myristate
Overview
Description
Lauryl myristate is a chemical compound that is commonly used in the cosmetic industry as an emollient, surfactant, and skin conditioning agent. It is derived from lauric acid and myristic acid, which are fatty acids found in coconut oil and palm kernel oil. Lauryl myristate is also used in the pharmaceutical industry as an ingredient in topical creams and ointments. In
Scientific Research Applications
1. Environmental Applications Lauryl myristate, along with other long-chain fatty acids such as lauric and myristic acids, has been studied for its environmental applications. Koster and Cramer (1987) found that lauric acid inhibited the microbial formation of methane from acetate in granular sludge, indicating its potential in controlling methane production in waste treatment processes (Koster & Cramer, 1987).
2. Food Additives and Nutritional Aspects Lauryl myristate and similar fatty acids have been re-evaluated for their safety as food additives. Mortensen et al. (2017) reviewed fatty acids (including lauric and myristic acids) used as food additives and concluded that they were of no safety concern at reported uses and use levels (Mortensen et al., 2017).
3. Energy Storage and Solar Applications A study by Keleş, Kaygusuz, and Sari (2005) explored the use of lauric and myristic acids in solar energy applications. They found that a eutectic mixture of these acids could be used as a phase change material for low-temperature heating, such as in solar space heating (Keleş, Kaygusuz, & Sari, 2005).
4. Catalysis and Chemical Industry In the field of catalysis, Romero-Rivera et al. (2011) used lauryl and myristyl derivatives to prepare MoS2 catalysts, which showed high performance in the hydrodesulfurization of dibenzothiophene, a process crucial in the chemical industry (Romero-Rivera et al., 2011).
5. Pharmaceutical and Cosmetic Applications Lauryl myristate's derivatives have been researched in pharmaceuticals and cosmetics for enhancing drug delivery through the skin. Idrees et al. (2014) studied the effect of lauryl and myristic acid derivatives on the release of flurbiprofen from transdermal patches, indicating their potential in transdermal drug delivery systems (Idrees et al., 2014).
6. Antimicrobial and Antitumor Properties Nishikawa et al. (1976) investigated the antitumor activity of lauric and myristic acids, finding them effective against Ehrlich ascites carcinoma in mice, suggesting their potential in cancer treatment (Nishikawa et al., 1976). Additionally, lauric and myristic acids were also studied for their antimicrobial properties, indicating potential applications in preventing infections and promoting health (Bergsson et al., 1998).
properties
IUPAC Name |
dodecyl tetradecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-3-5-7-9-11-13-15-16-18-20-22-24-26(27)28-25-23-21-19-17-14-12-10-8-6-4-2/h3-25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQOCHPHORLRID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062120 | |
Record name | Tetradecanoic acid, dodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lauryl myristate | |
CAS RN |
2040-64-4 | |
Record name | Dodecyl myristate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2040-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryl myristate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecanoic acid, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecanoic acid, dodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl myristate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL MYRISTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5V732TTKE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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